molecular formula C5H9NO2 B2931564 5,6-Dihydro-1,4-dioxin-2-ylmethanamine CAS No. 1114822-91-1

5,6-Dihydro-1,4-dioxin-2-ylmethanamine

Cat. No.: B2931564
CAS No.: 1114822-91-1
M. Wt: 115.132
InChI Key: ZWEQSRJRQXDGED-UHFFFAOYSA-N
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Description

5,6-Dihydro-1,4-dioxin-2-ylmethanamine is an organic compound with the molecular formula C5H9NO2 This compound features a dioxin ring structure with an amine group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of formaldehyde and dimethylamine in a two-mouth flask equipped with a magnetic stirrer and a reflux system under argon gas. The reaction conditions include maintaining a specific temperature and using solvents like ethanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes using industrial-grade reagents and maintaining stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-1,4-dioxin-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

5,6-Dihydro-1,4-dioxin-2-ylmethanamine is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A six-membered ring with two nitrogen atoms.

    Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.

    Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.

Uniqueness

5,6-Dihydro-1,4-dioxin-2-ylmethanamine is unique due to its dioxin ring structure combined with an amine group. This combination imparts distinct chemical properties, making it valuable for specific research applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-3-5-4-7-1-2-8-5/h4H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEQSRJRQXDGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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